N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-21-8-4-6-11(21)14-19-13(23-20-14)9-17-15(22)16-18-10-5-2-3-7-12(10)24-16/h2-8H,9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTMZWRZEGXCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide generally involves multi-step organic synthesis techniques. One common approach starts with the formation of the 1,2,4-oxadiazole ring through a cyclization reaction of hydrazides with carboxylic acids or their derivatives.
The next steps include:
Condensation of the oxadiazole intermediate with 1-methyl-1H-pyrrole.
Linking the benzo[d]thiazole moiety via nucleophilic substitution or amide bond formation, utilizing suitable catalysts and solvents under controlled temperature and pH conditions.
Industrial Production Methods
Scaling up to industrial production necessitates robust and efficient methods to ensure purity and yield. Continuous flow chemistry or microwave-assisted synthesis might be employed to enhance reaction rates and scalability. Furthermore, purification steps, such as recrystallization or chromatography, are essential to isolate the final product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylene bridge (-CH2-) connecting the oxadiazole and benzothiazole carboxamide groups undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with amines :
$$
\text{R-NH}_2 + \text{Compound} \rightarrow \text{R-NH-CH}_2\text{-Oxadiazole-Thiazole} + \text{H}_2\text{O}
$$
This reaction is facilitated by polar aprotic solvents (e.g., DMF) at 60–80°C, yielding secondary amides.
Table 1: Nucleophilic Substitution Outcomes
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| Piperidine | Piperidine-substituted | 72 | DMF, 70°C, 6 hr |
| Hydrazine | Hydrazide derivative | 68 | EtOH, reflux |
Hydrolysis of Carboxamide
The benzothiazole-2-carboxamide group hydrolyzes under acidic or basic conditions to form carboxylic acids:
$$
\text{CONH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{COOH} + \text{NH}_3
$$
-
Acidic hydrolysis (HCl, 100°C): Completes in 4–6 hours, yielding benzo[d]thiazole-2-carboxylic acid.
-
Basic hydrolysis (NaOH, 80°C): Faster (2–3 hours) but requires neutralization for product isolation.
Electrophilic Aromatic Substitution
The pyrrole and benzothiazole rings participate in electrophilic substitutions:
-
Nitration : Directed by electron-rich pyrrole, forming nitro derivatives at the 4-position of the pyrrole ring .
-
Halogenation : Bromine in acetic acid selectively substitutes the benzothiazole ring’s 6-position .
Table 2: Electrophilic Reaction Parameters
| Reaction | Reagent | Position Modified | Byproduct |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | Pyrrole C4 | H2O |
| Bromination | Br2/AcOH | Benzothiazole C6 | HBr |
Cycloaddition Reactions
The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes, forming fused heterocycles :
$$
\text{Oxadiazole} + \text{RC≡N-O} \rightarrow \text{Triazolo-oxadiazole}
$$
-
Application : Expands the heterocyclic framework for enhanced bioactivity.
Reductive Alkylation
The pyrrole’s NH group reacts with aldehydes under reductive conditions (NaBH3CN) to form N-alkyl derivatives:
$$
\text{NH} + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{NR-CH}_2\text{R}
$$
Thioamide Formation
Treatment with Lawesson’s reagent converts the carboxamide to a thioamide:
$$
\text{CONH}_2 \xrightarrow{\text{Lawesson's}} \text{CSNH}_2
$$
Oxidation Reactions
The methyl group on the pyrrole ring oxidizes to a carboxylic acid using KMnO4/H2SO4:
$$
\text{CH}_3 \rightarrow \text{COOH}
$$
Interaction with Biological Targets
Though not a classical reaction, the compound binds enzymatic pockets (e.g., bacterial GyrB) via:
Key Stability Considerations
-
pH stability : Degrades rapidly in strong acids (pH < 2) or bases (pH > 10).
-
Thermal stability : Decomposes above 200°C, releasing pyrrole fragments.
This compound’s reactivity underscores its versatility in medicinal chemistry, enabling tailored modifications for drug discovery. Experimental protocols should prioritize inert atmospheres and anhydrous solvents to suppress side reactions .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown potent antibacterial and antifungal activities in various studies. The incorporation of the oxadiazole moiety in N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide may enhance its efficacy against resistant strains of bacteria and fungi .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies on related thiazole derivatives have demonstrated activity against multiple cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The mechanism often involves the induction of apoptosis through mitochondrial pathways or inhibition of tubulin polymerization . This compound could be explored for similar mechanisms due to its structural similarities.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Compounds with thiazole and oxadiazole groups have been reported to exhibit significant antioxidant activity. The incorporation of these moieties in this compound may provide protective effects against cellular damage caused by free radicals .
Neurological Applications
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective effects or anticonvulsant properties. Research on thiazole derivatives has shown promise in treating conditions like epilepsy by modulating neurotransmitter systems or inhibiting specific enzymes involved in seizure pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiazole derivatives, a compound structurally similar to this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting significant antibacterial activity .
Case Study 2: Anticancer Activity
A derivative featuring the oxadiazole ring demonstrated IC50 values of 15 µM against MCF-7 cells in vitro. This indicates strong potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide depends on its specific application. Generally, its biological activity can be attributed to interactions with molecular targets, such as:
Enzymes: : Inhibition or activation of enzyme activities, impacting metabolic pathways.
Receptors: : Binding to specific cellular receptors, triggering signal transduction pathways.
DNA/RNA: : Intercalating or binding to nucleic acids, affecting genetic expression or replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
Key Differences and Implications
Heterocyclic Core Variations :
- The target compound’s benzo[d]thiazole-oxadiazole core contrasts with pyridine-thiazole (e.g., ) or pyrazole-thiophene systems (e.g., ). The benzo[d]thiazole’s larger aromatic surface may enhance target binding compared to smaller pyridinyl or thiophene substituents.
- The 1,2,4-oxadiazole ring in the target compound offers greater metabolic stability than isoxazole or pyrazole rings due to reduced susceptibility to enzymatic degradation .
Methyl-substituted heterocycles (e.g., 5-methylthiophene in ) may enhance lipophilicity but reduce solubility compared to the target’s pyrrole-oxadiazole system.
Biological Activity: Pyridinyl-thiazole analogs () demonstrated statistically significant activity in enzymatic assays (p<0.05), suggesting the target compound’s benzo[d]thiazole core could offer similar or improved efficacy due to enhanced π-π interactions .
Biological Activity
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound with a unique structural configuration that combines several bioactive moieties. This article aims to explore its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring, an oxadiazole moiety, and a benzo[d]thiazole structure. This combination is significant for its biological properties:
| Component | Structure |
|---|---|
| Pyrrole | Contributes to the compound's electron-donating ability and biological activity. |
| Oxadiazole | Known for its role in medicinal chemistry as an anticancer and antimicrobial agent. |
| Benzo[d]thiazole | Exhibits diverse biological activities including anti-inflammatory and anticancer properties. |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiazole moieties. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial properties. The presence of the pyrrole and oxadiazole rings is crucial for their activity against bacterial strains.
- In Vitro Studies :
Table of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for this compound, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
- Route 1 : React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with RCH₂Cl in DMF using K₂CO₃ as a base at room temperature .
- Route 2 : Cyclization of hydrazide intermediates using phosphorous oxychloride at 120°C, as seen in analogous oxadiazole derivatives .
Critical Parameters :
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, particularly the oxadiazole and benzothiazole moieties .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages .
- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Conflicting data may arise from:
- Assay Variability : Differences in cell lines (e.g., microbial strains) or assay protocols. Standardize using guidelines from studies like Frija et al. (2019), which highlight pH-dependent antimicrobial activity .
- Compound Purity : Replicate experiments with HPLC-purified samples (>95% purity) to exclude impurities .
- Dosage Optimization : Perform dose-response curves to identify effective concentrations without cytotoxicity .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software (AutoDock, Schrödinger) to model binding to targets like enzymes or receptors. For example, benzothiazole derivatives show affinity for kinase active sites .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate docking results .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring) with activity trends .
Advanced: How does structural modification of substituents affect pharmacological activity?
Methodological Answer:
- Oxadiazole Modifications : Replacing the 1-methylpyrrole group with electron-deficient aryl groups (e.g., 4-nitrophenyl) enhances antimicrobial activity but may reduce solubility .
- Benzothiazole Adjustments : Introducing fluorine at the 6-position improves metabolic stability and target affinity, as seen in related fluorinated triazole derivatives .
- Linker Optimization : Extending the methylene linker between oxadiazole and benzothiazole improves conformational flexibility, critical for binding pocket penetration .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >98% purity for biological assays .
Advanced: What mechanistic insights explain the compound’s antitumor potential?
Methodological Answer:
- Apoptosis Induction : Activate caspase-3/7 via mitochondrial pathway disruption, as demonstrated in benzothiazole-triazole hybrids .
- Kinase Inhibition : Target EGFR or VEGFR-2, where the oxadiazole moiety competitively binds ATP pockets .
- ROS Generation : Electron-deficient substituents (e.g., nitro groups) enhance reactive oxygen species production, triggering cancer cell death .
Advanced: How can researchers address low aqueous solubility during formulation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
